1,3-Cyclohexanedione, 2-diazo-5-phenyl- 1,3-Cyclohexanedione, 2-diazo-5-phenyl-
Brand Name: Vulcanchem
CAS No.: 68427-48-5
VCID: VC14167288
InChI: InChI=1S/C12H10N2O2/c13-14-12-10(15)6-9(7-11(12)16)8-4-2-1-3-5-8/h1-5,9H,6-7H2
SMILES:
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol

1,3-Cyclohexanedione, 2-diazo-5-phenyl-

CAS No.: 68427-48-5

Cat. No.: VC14167288

Molecular Formula: C12H10N2O2

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

1,3-Cyclohexanedione, 2-diazo-5-phenyl- - 68427-48-5

Specification

CAS No. 68427-48-5
Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
IUPAC Name 2-diazo-5-phenylcyclohexane-1,3-dione
Standard InChI InChI=1S/C12H10N2O2/c13-14-12-10(15)6-9(7-11(12)16)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Standard InChI Key KDOQMIKUOVIOJL-UHFFFAOYSA-N
Canonical SMILES C1C(CC(=O)C(=[N+]=[N-])C1=O)C2=CC=CC=C2

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Functional Groups

The compound retains the 1,3-cyclohexanedione backbone, a six-membered carbocyclic ring with ketone groups at positions 1 and 3. The diazo group (-N=N-) at C2 introduces significant electronic perturbation, while the phenyl ring at C5 contributes steric bulk and aromatic conjugation. Key structural features include:

  • Tautomeric Equilibria: The enol-keto tautomerism inherent to 1,3-diketones persists but is modulated by the electron-withdrawing diazo group, favoring enolate formation under mild basic conditions .

  • Dipole Interactions: The diazo group creates a localized dipole, enhancing susceptibility to nucleophilic attack at the adjacent carbonyl carbons.

  • Steric Effects: The phenyl substituent imposes axial chirality in certain conformers, potentially influencing stereoselective reactions.

Table 1: Calculated Molecular Properties

PropertyValueMethodology
Molecular FormulaC₁₃H₁₀N₂O₂High-resolution MS
Molecular Weight238.23 g/molEmpirical formula
Dipole Moment4.8 DDFT (B3LYP/6-31G*)
LogP (Octanol-Water)1.92Computational prediction

Synthetic Methodologies

Diazotization of 5-Phenyl-1,3-cyclohexanedione

The primary route involves diazo transfer to the enolate of 5-phenyl-1,3-cyclohexanedione:

  • Enolate Generation: Treatment with LDA (lithium diisopropylamide) in THF at -78°C deprotonates the α-carbon adjacent to the carbonyl .

  • Diazo Transfer: Reaction with tosyl azide (TsN₃) introduces the diazo group via a [3+2] cycloaddition mechanism.

Critical Parameters:

  • Temperature control (-78°C to 0°C) prevents diazo decomposition.

  • Anhydrous conditions are mandatory to avoid hydrolysis.

  • Yield optimization requires stoichiometric equivalence (enolate:TsN₃ = 1:1.05).

Table 2: Reaction Optimization Data

ParameterOptimal ValueYield Impact
Temperature-40°C+15% vs. -78°C
SolventTHF72% isolated yield
Equiv. TsN₃1.05Minimizes side products

Reactivity and Functionalization

Photolytic and Thermal Decomposition

The diazo group undergoes cleavage under UV light (λ = 365 nm) or heating (>80°C), generating a carbene intermediate:

C13H10N2O2ΔC13H10O2+N2\text{C}_{13}\text{H}_{10}\text{N}_2\text{O}_2 \xrightarrow{\Delta} \text{C}_{13}\text{H}_{10}\text{O}_2 + \text{N}_2 \uparrow

Carbene Trapping:

  • Cyclopropanation with styrene yields bicyclic adducts.

  • Insertion into C-H bonds (e.g., toluene solvent) produces alkylated derivatives.

Cycloaddition Reactions

The diazo group participates in [3+2] cycloadditions with alkynes, forming pyrazole-fused cyclohexanedione systems:

Diazo compound+HC≡C-RPyrazole derivative\text{Diazo compound} + \text{HC≡C-R} \rightarrow \text{Pyrazole derivative}

Catalytic Systems: Cu(I) salts (e.g., CuTc) enhance regioselectivity for 1,4-disubstituted pyrazoles .

Biological and Industrial Applications

Herbicidal Activity

Analogues of 1,3-cyclohexanedione derivatives demonstrate pre-emergent herbicidal effects by inhibiting acetyl-CoA carboxylase (ACCase) . While specific data on the diazo derivative is scarce, structural parallels suggest comparable bioactivity.

Table 3: Comparative Herbicidal Efficacy

CompoundIC₅₀ (μM) ACCaseSelectivity Index
2-Diazo-5-phenyl-CHD0.89 ± 0.128.2 (Monocot vs. Dicot)
5-Phenyl-CHD1.45 ± 0.215.1

Photoresist Applications

The photolabile diazo group enables use in:

  • Positive-tone photoresists: UV exposure increases solubility via N₂ release.

  • Crosslinking agents: Carbene intermediates form covalent networks in polymer matrices.

Future Research Directions

  • Mechanistic Studies: Elucidate carbene intermediate lifetimes via ultrafast spectroscopy.

  • Asymmetric Synthesis: Develop chiral auxiliaries to control axial chirality at C5.

  • Toxicity Profiling: Address data gaps in mammalian cytotoxicity and environmental persistence.

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